2-Chloro-3,4-dimethoxybenzaldehyde
Overview
Description
2-Chloro-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a chlorinated derivative of 3,4-dimethoxybenzaldehyde and is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3,4-dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3,4-dimethoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Chloro-3,4-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert it to 2-Chloro-3,4-dimethoxybenzyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-3,4-dimethoxybenzoic acid.
Reduction: 2-Chloro-3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,4-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, fragrances, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dimethoxybenzaldehyde involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,4-dimethoxybenzoic acid
- 2-Chloro-3,4-dimethoxybenzyl alcohol
- 2-Chloro-3,4-dimethoxybenzene
Uniqueness
2-Chloro-3,4-dimethoxybenzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its chlorinated aromatic ring and aldehyde group make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-3,4-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHDJTZESXNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202515 | |
Record name | 2-Chloroveratraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-17-4 | |
Record name | 2-Chloro-3,4-dimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5417-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroveratraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5417-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroveratraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroveratraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Chloroveratraldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKN4YMM777 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Chloro-3,4-Dimethoxybenzaldehyde?
A: this compound is an organic compound with the molecular formula C9H9ClO3. [] Its structure comprises a benzene ring with the following substituents:
Q2: How has computational chemistry been used to study this compound?
A: Researchers have employed computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) using basis sets like 6-31+G(d,p) and 6-311++G(d,p) to optimize the structure of this compound. [] These calculations provided insights into its structural characteristics and electronic properties.
Q3: What spectroscopic data is available for this compound?
A: The ultraviolet (UV) absorption spectrum of this compound has been recorded in various solvents, including acetone, diethyl ether, and carbon tetrachloride (CCl4). [] This experimental data, along with theoretical calculations using Time-Dependent DFT (TD-DFT), helps understand its electronic transitions and absorption characteristics.
Q4: Has this compound been used in the synthesis of other compounds?
A: Yes, this compound serves as a precursor in synthesizing hydrazone derivatives. It has been reacted with both 4-nitrophenylhydrazine [] and 2,4-dinitrophenylhydrazine [] to form the respective hydrazone products. These reactions are confirmed through single-crystal X-ray diffraction analysis.
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